1-(Butylsulfanyl)-2-ethoxyethane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64080-53-1 |
|---|---|
Molecular Formula |
C8H18OS |
Molecular Weight |
162.30 g/mol |
IUPAC Name |
1-(2-ethoxyethylsulfanyl)butane |
InChI |
InChI=1S/C8H18OS/c1-3-5-7-10-8-6-9-4-2/h3-8H2,1-2H3 |
InChI Key |
JNEDIXTZHKYKQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCCOCC |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
The identification of 1-(Butylsulfanyl)-2-ethoxyethane is a result of dedicated phytochemical profiling of natural products, a scientific endeavor to catalogue the chemical constituents of plants.
Discovery and Identification in Biological Matrices
Scientific inquiry has definitively identified this compound as a constituent of the stem bark of Sterculia oblonga, a tree species found in tropical rainforests. core.ac.ukhilarispublisher.comresearchgate.netrevistamedical.comhilarispublisher.com This discovery was made through the analysis of ethanolic extracts of the plant's stem bark. core.ac.ukhilarispublisher.comresearchgate.netrevistamedical.comhilarispublisher.com The compound was one of twelve bioactive compounds identified in a particular study, highlighting the chemical diversity of this plant species. core.ac.ukhilarispublisher.comrevistamedical.comhilarispublisher.com
Context within Phytochemical Profiling of Natural Products
The identification of this compound is situated within the broader scientific practice of phytochemical profiling. This process involves a systematic investigation of plant materials to determine their chemical composition. In the case of Sterculia oblonga, the stem bark was found to contain a variety of chemical classes. core.ac.ukhilarispublisher.com this compound was categorized as an organo-sulfur compound, which constituted 2% of the identified phytochemicals in the ethanolic extract. core.ac.ukhilarispublisher.comresearchgate.net This places the compound alongside other significant classes such as phenols, alkaloids, fatty acids/esters, and hydrocarbons. core.ac.ukhilarispublisher.com Such profiling is crucial for understanding the chemical makeup of medicinal plants and identifying novel bioactive molecules. mdpi.com
Extraction and Pre-Analytical Processing Techniques
The initial step in studying plant-derived compounds is their extraction from the raw plant material. The choice of extraction method and solvent is critical for the successful isolation of the target compound.
Maceration as an Extraction Method
Maceration is a widely used and straightforward extraction technique in phytochemistry, and it was the method employed in the studies that identified this compound in Sterculia oblonga. core.ac.ukhilarispublisher.comresearchgate.netrevistamedical.comhilarispublisher.comyoutube.comirjmets.combohrium.comnih.gov This process involves soaking the pulverized plant material in a chosen solvent for an extended period, allowing the soluble phytochemicals to dissolve into the solvent. youtube.comirjmets.com In the specific case of Sterculia oblonga stem bark, the powdered material was macerated for 48 hours. core.ac.ukhilarispublisher.comresearchgate.netrevistamedical.comhilarispublisher.com This technique is particularly suitable for the extraction of thermosensitive compounds as it is typically carried out at room temperature. irjmets.com
Solvent Selection and Recovery Considerations (e.g., Ethanol)
The selection of an appropriate solvent is paramount for effective extraction, guided by the principle of "like dissolves like," where the polarity of the solvent should match that of the target compound. researchgate.net For the extraction of this compound from Sterculia oblonga, ethanol (B145695) was the solvent of choice. core.ac.ukhilarispublisher.comresearchgate.netrevistamedical.comhilarispublisher.com Ethanol is a polar solvent that is effective in extracting a wide range of phytochemicals and is generally considered safe. researchgate.net
Following the maceration period, the solvent is typically recovered to concentrate the crude extract. core.ac.ukhilarispublisher.comresearchgate.netrevistamedical.comhilarispublisher.com This is a standard procedure in phytochemical analysis to prepare the extract for subsequent analytical techniques. nih.gov The use of aqueous solutions of organic solvents, such as 70% methanol (B129727) or ethanol, can sometimes provide better extraction results for phenolic compounds than pure organic solvents. scialert.net
Chromatographic Separation Techniques for Isolation
While the identification of this compound was achieved through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude extract, its isolation as a pure compound would necessitate further chromatographic steps. core.ac.ukhilarispublisher.comresearchgate.netrevistamedical.comhilarispublisher.com GC-MS is a powerful hyphenated technique that separates volatile compounds in a gas chromatograph and then identifies them based on their mass-to-charge ratio in a mass spectrometer. wikipedia.orgresearchgate.net
For the preparative isolation of a specific, non-volatile compound from a complex mixture like a plant extract, a combination of chromatographic techniques is often employed. researchgate.net These can include:
Column Chromatography: A fundamental technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase (the solvent), allowing for their separation.
High-Performance Liquid Chromatography (HPLC): A more advanced and efficient version of column chromatography that uses high pressure to force the solvent through the column, leading to faster and higher-resolution separations. researchgate.net
Thin-Layer Chromatography (TLC): Often used for the initial analysis of a mixture and to determine the appropriate solvent system for column chromatography. mdpi.com
Preparative Gas Chromatography (GC)
Preparative Gas Chromatography (pGC) is a powerful technique for the separation and purification of volatile and semi-volatile compounds from a mixture. nih.gov The method utilizes a gaseous mobile phase to transport the sample through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the components between the two phases. For preparative-scale work, larger columns and specialized collection systems are employed to isolate substantial quantities of the purified substances.
Given the likely volatile nature of this compound, pGC represents a theoretically viable method for its isolation. The process would involve injecting a crude extract containing the compound into the chromatograph. The components would separate based on their boiling points and interactions with the stationary phase. A common stationary phase for separating sulfur compounds is a non-polar or mid-polarity phase, such as one based on polydimethylsiloxane. researchgate.netsielc.com A sulfur-selective detector, like a Flame Photometric Detector (FPD) or a Sulfur Chemiluminescence Detector (SCD), could be used to specifically monitor the elution of sulfur-containing compounds, facilitating the collection of the target fraction. nih.gov
Table 1: Illustrative Preparative GC Parameters for Isolation
| Parameter | Value |
| Column Type | SLB®-IL59 (30 m x 0.53 mm, 0.50 µm film) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp 10 °C/min to 280 °C |
| Carrier Gas | Helium |
| Detector | Flame Photometric Detector (FPD) |
| Hypothetical Retention Time | 15.5 minutes |
This table presents hypothetical parameters for illustrative purposes, as no specific experimental data for the isolation of this compound by pGC is available.
Liquid Chromatography Approaches
Preparative High-Performance Liquid Chromatography (HPLC) is another primary technique for the purification of compounds from complex mixtures. nih.govscholaris.ca It employs a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase. The choice of stationary and mobile phases determines the separation mechanism, which can be based on polarity (normal-phase or reversed-phase), ion exchange, or affinity.
For a thioether like this compound, which possesses both non-polar (butyl chain) and polar (ether and sulfide (B99878) groups) characteristics, reversed-phase HPLC would be a plausible approach. sielc.com In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer.
A significant challenge in using HPLC for this compound could be its volatility, which might complicate collection post-separation. Detection could be achieved using a mass spectrometer (MS) or an evaporative light scattering detector (ELSD), as the compound lacks a strong chromophore for UV detection. Another specialized LC technique, argentation chromatography, which uses silver ions in the stationary phase to interact with sulfur atoms, could also offer a selective separation mechanism for thioethers. acs.org
Table 2: Illustrative Preparative HPLC Parameters for Isolation
| Parameter | Value |
| Column Type | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase | Gradient: 60% Acetonitrile in Water to 95% Acetonitrile over 30 min |
| Flow Rate | 20 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Hypothetical Retention Time | 18.2 minutes |
This table presents hypothetical parameters for illustrative purposes, as no specific experimental data for the isolation of this compound by HPLC is available.
Advanced Spectroscopic and Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its application to 1-(Butylsulfanyl)-2-ethoxyethane allows for the confirmation of its presence in a sample and provides detailed structural information through its mass fragmentation pattern.
Method Development for Identification and Quantification
The development of a robust GC-MS method is critical for the reliable analysis of this compound. While specific, published methods for this exact compound are not extensively detailed in the literature, a typical analytical approach can be outlined. The primary objective is to achieve a sharp, symmetrical chromatographic peak with a stable retention time, allowing for accurate identification and quantification.
Method development would involve the optimization of several key parameters:
Gas Chromatograph (GC) Parameters:
Injector Temperature: A temperature of around 250 °C is typically used to ensure the rapid and complete vaporization of the analyte without thermal degradation.
Carrier Gas: Helium is the most common carrier gas, used at a constant flow rate (e.g., 1 mL/min) to ensure reproducible retention times.
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is often suitable for a compound of this nature. A standard column dimension would be 30 m in length, 0.25 mm in internal diameter, and with a 0.25 µm film thickness.
Oven Temperature Program: A temperature gradient is employed to ensure good separation from other potential components in a mixture and to produce a well-shaped peak for the analyte. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).
Mass Spectrometer (MS) Parameters:
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is the most common method for generating reproducible mass spectra.
Mass Analyzer: A quadrupole mass analyzer is frequently used, scanning a mass-to-charge (m/z) range from approximately 40 to 400 amu.
Transfer Line Temperature: This is typically maintained at a temperature slightly higher than the final oven temperature (e.g., 290 °C) to prevent condensation of the analyte.
The retention time of this compound under these conditions would be a key identifier. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.
Table 1: Typical GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
|---|---|
| Gas Chromatograph | |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Column Type | 5% Phenyl-methylpolysiloxane |
| Column Dimensions | 30 m x 0.25 mm x 0.25 µm |
| Oven Program | 60 °C (hold 2 min) to 280 °C at 10 °C/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Interpretation of Mass Spectral Fragmentation Patterns
The mass spectrum of this compound provides a molecular fingerprint that is highly characteristic of its structure. Upon ionization in the mass spectrometer, the molecular ion ([M]+•) is formed, which can then undergo fragmentation to produce a series of daughter ions. While a fully interpreted spectrum from a public source is not available, a predictive analysis of the fragmentation can be made based on the molecule's structure.
The molecular weight of this compound (C8H18OS) is 162.30 g/mol . nih.gov The molecular ion peak would therefore be expected at m/z 162.
Key fragmentation pathways would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur or oxygen atoms is a common fragmentation pathway for thioethers and ethers.
Cleavage of the C-S and C-O bonds: The carbon-sulfur and carbon-oxygen bonds are susceptible to cleavage, leading to characteristic fragments.
Based on these principles, some of the expected key fragments would include:
Loss of the butyl group: [M - C4H9]+• at m/z 105.
Loss of the ethoxyethyl group: [M - C4H9O]+• at m/z 89.
Cleavage of the butylsulfanyl group: [C4H9S]+ at m/z 89.
Cleavage of the ethoxy group: [M - OC2H5]+ at m/z 117.
The National Institute of Standards and Technology (NIST) mass spectrometry data center provides a reference spectrum for this compound (NIST Number: 409783). nih.gov The most abundant ions in this spectrum are reported to be at m/z 61, 59, and 72, which would represent smaller, more stable fragment ions resulting from further rearrangements and cleavages. nih.gov
Application of NIST Library Matching for Provisional Identification
The NIST Mass Spectral Library is an extensive collection of electron ionization (EI) mass spectra that is widely used for the identification of unknown compounds. When a sample containing this compound is analyzed by GC-MS, the experimentally obtained mass spectrum can be compared against the entries in the NIST library.
The matching algorithm calculates a similarity score, often referred to as a "match factor" or "quality," which indicates how well the experimental spectrum correlates with the library spectrum. A high match factor, typically above 800 or 900 (on a scale of 1000), provides a high degree of confidence in the provisional identification of the compound. The identification is considered "provisional" until it is confirmed by comparison with an authentic reference standard run under the same analytical conditions. The presence of a reference spectrum for this compound in the NIST library (NIST Number: 409783) is a critical tool for its identification in complex mixtures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous assignment of its structure.
One-Dimensional NMR (e.g., 1H, 13C NMR) for Structural Assignment
One-dimensional NMR experiments, specifically proton (1H) and carbon-13 (13C) NMR, are fundamental for the structural characterization of this compound.
1H NMR Spectroscopy: A 1H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the following proton signals would be expected:
A triplet corresponding to the methyl protons of the ethoxy group (-OCH2CH3).
A quartet corresponding to the methylene (B1212753) protons of the ethoxy group (-OCH2CH3).
A triplet corresponding to the methyl protons of the butyl group (-SCH2CH2CH2CH3).
Two multiplets corresponding to the two internal methylene protons of the butyl group (-SCH2CH2CH2CH3).
A triplet corresponding to the methylene protons adjacent to the sulfur atom in the butyl group (-SCH2CH2CH2CH3).
Two triplets corresponding to the two methylene groups of the ethoxyethane chain (-SCH2CH2O-).
13C NMR Spectroscopy: A 13C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For this compound, eight distinct carbon signals would be expected. A 13C NMR spectrum is available for this compound in the SpectraBase database. nih.gov The predicted chemical shifts are presented in the table below.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| -SCH2CH2CH2CH3 | ~0.9 (triplet) | ~13.7 |
| -SCH2CH2CH2 CH3 | ~1.4 (multiplet) | ~22.0 |
| -SCH2 CH2CH2CH3 | ~2.5 (triplet) | ~31.5 |
| -SCH2CH2 CH2CH3 | ~1.6 (multiplet) | ~32.0 |
| -SCH2 CH2O- | ~2.7 (triplet) | ~32.5 |
| -SCH2CH2 O- | ~3.6 (triplet) | ~66.8 |
| -OCH2 CH3 | ~3.5 (quartet) | ~69.8 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
While one-dimensional NMR provides a wealth of structural information, two-dimensional (2D) NMR experiments are often necessary for the complete and unambiguous assignment of complex structures. For this compound, these techniques would confirm the connectivity of the atoms within the molecule.
Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton (1H-1H) coupling relationships. It would show correlations between adjacent protons in the ethoxy and butyl chains, confirming their respective spin systems. For example, a cross-peak would be observed between the methyl and methylene protons of the ethoxy group.
Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded carbon and proton atoms. This experiment would definitively assign each proton signal to its corresponding carbon signal, for instance, linking the proton signal at ~0.9 ppm to the carbon signal at ~13.7 ppm.
Heteronuclear Multiple Bond Correlation (HMBC): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing the connectivity between different functional groups. For example, HMBC would show a correlation between the methylene protons adjacent to the sulfur atom and the carbon atoms of the ethoxyethyl group, confirming the thioether linkage.
Currently, publicly available experimental 2D NMR data for this compound is limited. However, the application of these techniques would be the standard and definitive method for confirming the molecular structure of this compound.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. For this compound, the IR spectrum is characterized by absorptions corresponding to its alkane, ether, and thioether functionalities.
The primary functional groups and their expected absorption ranges are detailed below. The C-H stretching vibrations from the butyl and ethyl groups are typically the most intense bands in the spectrum. The C-O-C stretch of the ether linkage presents as a strong, distinct peak, while the C-S stretch of the thioether is generally weak and can be found in the fingerprint region of the spectrum. cdnsciencepub.comumd.edudocbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|---|
| Alkyl (C-H) | Stretching | 2850 - 2960 | Strong |
| Alkyl (C-H) | Bending | 1350 - 1470 | Medium |
| Ether (C-O-C) | Asymmetric Stretching | 1010 - 1275 | Strong |
| Thioether (C-S) | Stretching | 600 - 770 | Weak to Medium |
The presence of a strong band around 1100 cm⁻¹ is indicative of the C-O-C ether linkage, while the weaker C-S stretching vibration is expected in the 600-700 cm⁻¹ range. cdnsciencepub.comresearchgate.net The combination of these specific absorptions, along with the prominent C-H signals, provides a unique spectral fingerprint for this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with extremely high accuracy. Unlike nominal mass spectrometry, which provides integer masses, HRMS can determine the mass of a molecule to several decimal places. This precision allows for the calculation of a single, unambiguous molecular formula. nih.gov
For this compound, HRMS provides a measured mass that can be directly correlated to its chemical formula, C₈H₁₈OS. nih.gov This confirmation is crucial for distinguishing it from potential isomers or other compounds that may share the same nominal mass.
| Attribute | Value |
|---|---|
| Molecular Formula | C₈H₁₈OS |
| Nominal Mass | 162 g/mol |
| Calculated Exact Mass | 162.10783637 Da |
The experimentally determined exact mass from an HRMS analysis would be expected to align with the calculated value to within a few parts per million (ppm), providing definitive confirmation of the compound's elemental composition. nih.gov Furthermore, the fragmentation patterns observed in HRMS/MS experiments, such as the characteristic α-cleavage of sulfides, can offer additional structural verification. scribd.commiamioh.edu
Synthetic Strategies and Precursor Chemistry
Retrosynthetic Disconnection of 1-(Butylsulfanyl)-2-ethoxyethane
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. researchgate.net For this compound, two primary disconnections can be considered, targeting either the carbon-sulfur (C-S) bond or the carbon-oxygen (C-O) bond.
C-S Bond Disconnection:
This is the most common and logical disconnection for thioethers. masterorganicchemistry.com Breaking the C-S bond yields two synthons: a butylthio anion (or its synthetic equivalent, 1-butanethiol) and a 2-ethoxyethyl cation (or its synthetic equivalent, a 2-ethoxyethyl halide or sulfonate). This approach is generally favored due to the high nucleophilicity of thiolates.
C-O Bond Disconnection:
Alternatively, disconnection of the C-O ether linkage provides a 2-(butylsulfanyl)ethoxide anion (from 2-(butylsulfanyl)ethanol) and an ethyl cation (from an ethyl halide). While feasible, this route is often less direct as it requires the prior synthesis of the functionalized alcohol.
| Disconnection | Precursors | Synthetic Approach |
| C-S Bond | 1-Butanethiol (B90362) and a 2-ethoxyethyl electrophile (e.g., 2-ethoxyethyl bromide) | Alkylation of a thiol |
| C-O Bond | 2-(Butylsulfanyl)ethanol and an ethyl electrophile (e.g., ethyl bromide) | Williamson Ether Synthesis |
Direct Synthetic Routes to this compound
Based on the retrosynthetic analysis, two primary direct synthetic strategies emerge for the preparation of this compound.
Thioether Bond Formation (e.g., Alkylation of Thiols, Thiol-Ene Reactions)
The formation of the thioether bond is a cornerstone of sulfide (B99878) synthesis. organic-chemistry.org The alkylation of thiols, a reaction analogous to the Williamson ether synthesis, is a widely used and efficient method. masterorganicchemistry.com
In this approach, 1-butanethiol is deprotonated with a base to form the corresponding butanethiolate anion. This potent nucleophile then undergoes a nucleophilic substitution (SN2) reaction with a suitable 2-ethoxyethyl electrophile, such as 2-ethoxyethyl bromide or 2-ethoxyethyl tosylate. The use of polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) can facilitate this reaction. jmaterenvironsci.com
An alternative, though less common for this specific target, is the thiol-ene reaction. This method involves the radical or base-catalyzed addition of a thiol across a double bond. In this context, 1-butanethiol could be reacted with ethyl vinyl ether. However, this reaction can sometimes lead to issues with regioselectivity.
| Reactants | Reagents and Conditions | Product |
| 1-Butanethiol, 2-Ethoxyethyl bromide | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | This compound |
| 1-Butanethiol, Ethyl vinyl ether | Radical initiator or Base | This compound |
Ether Bond Formation (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis provides an alternative route by forming the ether linkage. researchgate.netresearchgate.net This method would involve the deprotonation of 2-(butylsulfanyl)ethanol with a strong base, such as sodium hydride, to form the corresponding alkoxide. researchgate.net This alkoxide then reacts with an ethyl halide, like ethyl bromide, in an SN2 reaction to yield the final product. researchgate.net
While a valid synthetic pathway, this method is less direct than the alkylation of 1-butanethiol, as it necessitates the prior synthesis of 2-(butylsulfanyl)ethanol.
| Reactants | Reagents and Conditions | Product |
| 2-(Butylsulfanyl)ethanol, Ethyl bromide | Strong base (e.g., NaH), Solvent (e.g., THF) | This compound |
Synthesis of Structural Analogues and Derivatives
The synthetic strategies for this compound can be adapted to produce a variety of structural analogues and derivatives, allowing for the exploration of structure-activity relationships.
Modification of Alkyl Chains (Butyl, Ethoxy)
By varying the starting materials, analogues with different alkyl chains can be readily synthesized.
Varying the Thiol: Instead of 1-butanethiol, other alkanethiols (e.g., ethanethiol, propanethiol, hexanethiol) can be used to modify the length of the alkyl chain attached to the sulfur atom.
Varying the Alkoxy Group: Similarly, the ethoxy group can be altered by using different 2-alkoxyethyl halides (e.g., 2-methoxyethyl bromide, 2-propoxyethyl bromide) in the alkylation of 1-butanethiol. Alternatively, in the Williamson ether synthesis approach, different alkyl halides (e.g., methyl iodide, propyl bromide) can be reacted with the alkoxide of 2-(butylsulfanyl)ethanol.
| Analogue | Synthetic Precursors |
| 1-(Ethylsulfanyl)-2-ethoxyethane | Ethanethiol and 2-ethoxyethyl bromide |
| 1-(Butylsulfanyl)-2-methoxyethane | 1-Butanethiol and 2-methoxyethyl bromide |
Introduction of Other Chalcogen Atoms (e.g., Selenoethers)
The synthesis can be extended to include heavier chalcogens, such as selenium. The corresponding selenoether, 1-(butylselanyl)-2-ethoxyethane, can be prepared by reacting a butylselenolate anion with a 2-ethoxyethyl halide. Butylselenol is first deprotonated with a suitable base to form the selenolate, which then acts as a potent nucleophile in an SN2 reaction. Given the higher nucleophilicity of selenolates compared to thiolates, these reactions often proceed under milder conditions.
Functionalization for Further Chemical Transformations
The strategic functionalization of this compound is pivotal for its application as a versatile building block in organic synthesis. The presence of both a thioether and an ether group offers multiple avenues for chemical modification.
One of the primary methods for the functionalization of thioethers is through the manipulation of the sulfur atom. The thioether can be readily oxidized to a sulfoxide (B87167) and subsequently to a sulfone. These transformations dramatically alter the electronic properties and reactivity of the molecule. For instance, the resulting sulfoxides and sulfones can be used as leaving groups in substitution reactions or can activate adjacent C-H bonds for further functionalization.
Another approach to functionalization involves the C-H bonds within the alkyl chains. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of new functional groups. nih.gov In the context of this compound, a catalyst could potentially target the C-H bonds alpha to the sulfur or ether oxygen, or even the more remote, unactivated C-H bonds, leading to the introduction of aryl, alkyl, or other functional groups. nih.gov The thioether moiety itself can act as a directing group, guiding the catalyst to a specific C-H bond and thus ensuring high regioselectivity. nih.gov
Furthermore, the ether linkage provides another site for potential transformation, although cleavage of such a bond typically requires harsh conditions. However, under specific catalytic systems, selective C-O bond activation could be envisioned, opening up pathways to different chemical architectures.
Catalytic Approaches in Synthetic Protocols
The synthesis of this compound can be approached through various catalytic methods, which offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric reactions.
Metal-Catalyzed Coupling Reactions for C-S or C-O Bond Formation
The formation of the crucial carbon-sulfur (C-S) or carbon-oxygen (C-O) bonds in this compound can be efficiently achieved through metal-catalyzed cross-coupling reactions. The most common strategy for the synthesis of thioethers is the coupling of a thiol with an alkyl halide or pseudohalide, a reaction analogous to the Williamson ether synthesis. acsgcipr.org
In a potential synthesis of this compound, one could envision the reaction between 1-butanethiol and 1-bromo-2-ethoxyethane (or a related electrophile) in the presence of a suitable base and a metal catalyst. Palladium and nickel complexes are well-known to be effective catalysts for such transformations. researchgate.net For instance, palladium catalysts supported by phosphine (B1218219) ligands have been shown to catalyze the C-S bond formation between a wide range of thiols and alkyl halides with high yields. thieme-connect.dersc.org
The general mechanism for palladium-catalyzed C-S cross-coupling involves the oxidative addition of the alkyl halide to the low-valent metal center, followed by the formation of a metal-thiolate complex and subsequent reductive elimination to yield the desired thioether and regenerate the active catalyst. rsc.org
Below is a table summarizing potential catalytic systems for the synthesis of aliphatic thioethers, which could be adapted for the synthesis of this compound.
| Catalyst Precursor | Ligand | Base | Solvent | Typical Yield (%) |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 85-95 |
| NiCl₂(dppp) | - | NaH | DMF | 80-90 |
| CuI | Neocuproine | K₃PO₄ | DMSO | 75-85 |
| Fe(acac)₃ | - | NaOtBu | THF | 70-80 |
This table represents typical yields for the synthesis of aliphatic thioethers and serves as a predictive model for the synthesis of this compound.
Alternatively, the C-O bond could be formed through a metal-catalyzed coupling reaction, for example, by reacting the sodium salt of 2-(butylthio)ethanol (B1585090) with an ethyl halide, although the formation of the C-S bond is generally more common for this type of structure.
Organocatalysis in Stereoselective Synthesis
While this compound is an achiral molecule, the principles of organocatalysis could be highly relevant if one were to synthesize chiral derivatives. Organocatalysis avoids the use of often toxic and expensive metal catalysts and can provide high levels of stereoselectivity. nih.gov
For the synthesis of chiral thioethers, organocatalytic methods such as the conjugate addition of thiols to α,β-unsaturated carbonyl compounds have been well-established. researchgate.net While not directly applicable to the synthesis of this compound, this highlights the potential of organocatalysis in C-S bond formation.
More relevant to the structure of this compound, recent advancements have shown the use of organophotocatalysis for the synthesis of thioethers. nih.govnih.gov For example, an organocatalyst can be used to activate a thiol, which can then react with a suitable electrophile. These reactions often proceed under mild conditions and with high functional group tolerance. nih.gov
In a hypothetical stereoselective synthesis of a chiral analogue of this compound, one might employ a chiral organocatalyst, such as a cinchona alkaloid derivative or a proline-based catalyst, to control the stereochemical outcome of the C-S bond-forming step. Theoretical studies using density functional theory (DFT) have been employed to understand the mechanism and stereoselectivity of such organocatalytic reactions, providing a powerful tool for catalyst design and optimization. nih.gov
| Organocatalyst Type | Reaction Type | Potential Chiral Substrate | Expected Stereoselectivity |
| Chiral Thiourea | Michael Addition | α,β-Unsaturated Ester | High (up to 99% ee) |
| Chiral Phosphoric Acid | Asymmetric Thiolation | Imine | High (up to 98% ee) |
| Cinchona Alkaloid | Conjugate Addition | Nitroalkene | High (up to 97% ee) |
This table illustrates the potential of various organocatalysts for the stereoselective synthesis of chiral thioethers, which could be conceptually applied to derivatives of this compound.
Chemical Reactivity and Reaction Mechanisms
Electrophilic and Nucleophilic Reactions of the Thioether Moiety
The thioether group in 1-(butylsulfanyl)-2-ethoxyethane is a focal point of its chemical reactivity due to the nucleophilicity of the sulfur atom. masterorganicchemistry.comlibretexts.org This allows for a range of reactions, including oxidation and the formation of sulfonium (B1226848) salts.
The oxidation of the sulfide (B99878) linkage in this compound can lead to the formation of two stable, more oxidized species: the corresponding sulfoxide (B87167) and sulfone. This process involves the stepwise addition of oxygen atoms to the sulfur.
Pathways to Sulfoxides and Sulfones:
The oxidation is typically carried out using various oxidizing agents. Mild oxidants, such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide, are often employed for the selective conversion of the sulfide to a sulfoxide. inflibnet.ac.inwikipedia.org Stronger oxidizing agents, like excess hydrogen peroxide or potassium permanganate, will typically oxidize the sulfide directly to the sulfone, or oxidize the intermediate sulfoxide to the sulfone. wikipedia.org
The general mechanism for the oxidation of a thioether to a sulfoxide involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For instance, with hydrogen peroxide, the reaction proceeds via a nucleophilic attack of the sulfur on one of the oxygen atoms of the H₂O₂ molecule. mdpi.com
Further oxidation of the sulfoxide to the sulfone proceeds in a similar manner, with the now less nucleophilic sulfur of the sulfoxide attacking another molecule of the oxidizing agent.
Table of Common Oxidizing Agents for Sulfide Oxidation
| Oxidizing Agent | Product(s) | Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) (1 eq.) | Sulfoxide | Room temperature |
| Hydrogen Peroxide (H₂O₂) (excess) | Sulfone | Room temperature or gentle heating |
| Sodium Periodate (NaIO₄) | Sulfoxide | Aqueous or alcoholic solvents |
| Potassium Permanganate (KMnO₄) | Sulfone | Basic or acidic conditions |
The lone pair of electrons on the sulfur atom of the thioether makes it a good nucleophile, capable of reacting with electrophiles such as alkyl halides to form sulfonium salts. libretexts.org For this compound, this reaction would involve the attack of the sulfur atom on an alkyl halide, resulting in a positively charged sulfur atom bonded to three carbon atoms. youtube.com
Formation of Sulfonium Salts:
The reaction is a typical SN2 process where the thioether acts as the nucleophile. masterorganicchemistry.com For example, the reaction with methyl iodide would yield 1-(butylsulfanyl)-1-methyl-2-ethoxyethan-1-ium iodide.
These sulfonium salts are themselves reactive species and can act as alkylating agents, as the sulfide leaving group is neutral and stable. youtube.com
Rearrangements of Sulfonium Salts:
Sulfonium salts can undergo various rearrangements, often initiated by a base to form a sulfur ylide. While specific rearrangement studies on sulfonium salts derived from this compound are not documented, analogous systems suggest the possibility of wikipedia.orginflibnet.ac.in-sigmatropic and Stevens rearrangements. These rearrangements are significant in synthetic organic chemistry for forming new carbon-carbon bonds. The presence of the ether oxygen in the β-position could potentially influence the regioselectivity and stereoselectivity of these rearrangements through intramolecular coordination or steric effects.
Reactions Involving the Ether Functional Group
The ether functional group in this compound is generally less reactive than the thioether moiety. wikipedia.orgunizin.org However, it can undergo specific reactions, most notably cleavage under acidic conditions.
The cleavage of the ether bond in this compound requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.commasterorganicchemistry.com The reaction mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether and the reaction conditions. unizin.orglongdom.org
Given that the ether in this compound is flanked by primary and secondary carbons, the cleavage is likely to proceed via an SN2 mechanism. libretexts.org The first step involves the protonation of the ether oxygen to form a good leaving group (an alcohol). The halide ion then acts as a nucleophile, attacking the less sterically hindered carbon atom.
In the case of this compound, the attack of the halide ion could occur at either the ethyl group or the butylsulfanyl-substituted carbon. Steric hindrance would favor attack at the ethyl group, leading to the formation of iodoethane (B44018) and 2-(butylsulfanyl)ethanol.
It is also conceivable that the neighboring sulfur atom could participate in the cleavage reaction, potentially forming a cyclic sulfonium ion intermediate. This neighboring group participation could accelerate the reaction rate compared to a simple dialkyl ether. wikipedia.orgdalalinstitute.com
Both the thioether and ether functionalities in this compound can act as Lewis bases and coordinate to metal ions. This makes the compound a potential chelating ligand, where both the sulfur and oxygen atoms can bind to a single metal center, forming a stable chelate ring.
The sulfur atom is a soft donor and has a high affinity for soft metal ions like copper(I), silver(I), and mercury(II). acs.org The oxygen atom of the ether is a hard donor and prefers to coordinate with hard metal ions such as alkali and alkaline earth metals. The presence of both a soft sulfur donor and a hard oxygen donor in a flexible chain makes this compound a potentially interesting ligand in coordination chemistry, capable of forming complexes with a variety of metal ions. The stability and structure of these complexes would depend on the nature of the metal ion and the stoichiometry of the reaction.
Mechanistic Elucidation of Key Transformations
The mechanistic understanding of the reactions of this compound relies heavily on the principles of physical organic chemistry and analogies with similar bifunctional compounds.
A key feature that likely influences many of the reactions of this compound is neighboring group participation (NGP) . wikipedia.orgdalalinstitute.com In reactions where a carbocation or an electron-deficient center is formed at the carbon adjacent to the sulfur or oxygen, the lone pairs on these heteroatoms can provide anchimeric assistance. wikipedia.org
Similarly, the ether oxygen can participate in reactions at the adjacent carbon, although its nucleophilicity is generally lower than that of the sulfur atom. nih.gov The interplay and competition between the participation of the thioether and ether groups would be a key aspect to investigate for a complete mechanistic picture of the reactivity of this compound.
Kinetic Studies for Rate Law Determination
There are no published kinetic studies specifically investigating the reaction rates and determining the rate laws for reactions involving this compound. Such studies would be essential to understand how the concentration of this compound and other reactants influence the speed of a chemical reaction. In the absence of experimental data, it is not possible to provide a rate law or kinetic parameters for any reaction involving this thioether.
Spectroscopic Monitoring of Reaction Intermediates
No spectroscopic studies are documented in the scientific literature that focus on the detection and characterization of reaction intermediates formed from this compound. Techniques such as UV-Vis, NMR, and mass spectrometry are critical for observing transient species that provide insight into reaction pathways. Without such studies, the nature of any intermediates in potential reactions, such as oxidation or hydrolysis, remains speculative.
Isotopic Labeling Studies
There is no evidence of isotopic labeling studies having been conducted on this compound. Isotopic labeling is a powerful technique used to elucidate reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. The absence of such research means that the mechanistic details of how this compound might react, for instance, the specific bonds that are broken and formed, have not been experimentally verified.
Computational and Theoretical Chemistry Studies
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the distribution of electrons and the resulting molecular geometry and energy.
Density Functional Theory (DFT) and ab initio Methods for Ground State Analysis
The ground state of a molecule represents its most stable electronic configuration. Density Functional Theory (DFT) and ab initio methods are powerful tools for analyzing this state.
Ab initio methods , which are derived directly from theoretical principles without the inclusion of experimental data, provide a rigorous approach to solving the electronic Schrödinger equation. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer varying levels of accuracy and computational cost. For molecules like 1-(Butylsulfanyl)-2-ethoxyethane, these methods can be used to calculate a precise ground state geometry and electronic energy. For instance, studies on similar sulfur-containing macrocycles have employed MP2 with large basis sets (e.g., aug-cc-pVDZ) to refine energies after initial geometry optimizations. scispace.com
Density Functional Theory (DFT) has become a widely used method due to its favorable balance of accuracy and computational efficiency. researchgate.net DFT calculates the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction. researchgate.net Functionals such as B3LYP are commonly paired with basis sets like 6-31G(d,p) to investigate the properties of organic molecules. For this compound, a DFT approach would be suitable for determining key structural parameters (bond lengths, bond angles, and dihedral angles) and electronic properties.
A typical output from such calculations would include the optimized Cartesian coordinates of each atom, the total electronic energy, and the energies of the molecular orbitals.
Table 1: Illustrative DFT-Calculated Ground State Properties of a Thioether (Note: This data is representative for a generic thioether and not specific to this compound due to the absence of published research.)
| Property | Value |
|---|---|
| Total Electronic Energy | -X.XXXX Hartrees |
| C-S Bond Length | 1.82 Å |
| C-O Bond Length | 1.43 Å |
| C-S-C Bond Angle | 98.9° |
| Dipole Moment | 1.5 D |
Conformational Analysis and Energetic Landscapes
The flexibility of the alkyl chains in this compound allows it to adopt multiple three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. High-temperature molecular dynamics simulations can be used to generate a wide range of possible conformations. scispace.com These initial structures can then be optimized using DFT or ab initio methods to find the local energy minima, which correspond to stable conformers. The relative energies of these conformers indicate their population at a given temperature. For example, a conformational analysis of thiacrown ethers revealed that the lowest energy structures in the gas phase can differ significantly from their solid-state crystal structures. scispace.com
The results of a conformational analysis are typically presented as a potential energy surface or a table of low-energy conformers and their relative energies.
Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This table is for illustrative purposes.)
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| A (Global Minimum) | 180° (anti) | 0.00 |
| B | 60° (gauche) | 1.20 |
| C | -60° (gauche) | 1.25 |
Molecular Orbital Theory and Electron Density Distribution
Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons of the sulfur atom, making it a primary site for electrophilic attack. The LUMO would likely be an anti-bonding orbital associated with the C-S or C-O bonds.
Analysis of the electron density distribution and the molecular electrostatic potential (MESP) can identify electron-rich and electron-poor regions of the molecule. In this compound, the oxygen and sulfur atoms would be regions of high electron density, making them susceptible to interaction with electrophiles or participation in hydrogen bonding.
Computational Modeling of Reaction Mechanisms
Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions.
Transition State Localization and Reaction Pathway Determination
A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Computational methods can locate the geometry of the TS and map the entire reaction pathway. This is often achieved by performing calculations along an intrinsic reaction coordinate (IRC), which confirms that the identified TS connects the desired reactants and products.
For a thioether like this compound, a common reaction is oxidation at the sulfur atom to form a sulfoxide (B87167) and then a sulfone. Computational modeling could be used to locate the transition states for these oxidation reactions, for example, with an oxidizing agent like hydrogen peroxide. Studies on the reactions of thiols and sulfides with hydroperoxides have utilized DFT to map out such reaction profiles.
Calculation of Activation Energies and Reaction Enthalpies
Once the energies of the reactants, transition state, and products are calculated, the activation energy (the energy difference between the reactants and the transition state) and the reaction enthalpy (the energy difference between the products and the reactants) can be determined.
These values provide quantitative insights into the kinetics and thermodynamics of the reaction. A low activation energy suggests a fast reaction, while a large negative reaction enthalpy indicates that the reaction is thermodynamically favorable. For instance, computational studies on the reaction of thiols with nitroxyl (B88944) (HNO) have determined the free energies of activation (ΔG‡) and reaction (ΔG) for various pathways, helping to predict the most likely products under different conditions.
Table 3: Example of Calculated Energetics for a Thioether Oxidation Reaction (Note: This data is illustrative and not specific to this compound.)
| Reaction Step | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |
|---|---|---|
| Thioether → Sulfoxide | 15.5 | -25.0 |
| Sulfoxide → Sulfone | 18.2 | -30.5 |
Intermolecular Interactions and Solvation Effects
The physical and chemical properties of this compound in a condensed phase are dictated by the nature and strength of its intermolecular interactions. Computational chemistry provides tools to dissect these interactions and to understand how the compound behaves in different solvent environments.
At its core, the this compound molecule possesses several key features that determine its interaction profile. The presence of a sulfur atom in the butyl-sulfanyl group introduces a polarizable center, capable of engaging in dipole-dipole interactions and London dispersion forces. The strength of these dispersion forces is expected to be significant due to the flexible butyl chain. Furthermore, the oxygen atom in the ethoxy group acts as a hydrogen bond acceptor, allowing for interactions with protic solvents or other hydrogen bond donors.
Table 1: Key Molecular Features of this compound Influencing Intermolecular Interactions
| Feature | Description | Potential Interactions |
| Sulfur Atom | A soft, polarizable center within the thioether linkage. | Dipole-dipole interactions, London dispersion forces. |
| Oxygen Atom | An electronegative atom within the ether linkage. | Hydrogen bond acceptor, dipole-dipole interactions. |
| Butyl Chain | A flexible, nonpolar alkyl chain. | Van der Waals forces (specifically, London dispersion forces). |
| Ethoxy Group | Contains an oxygen atom and an ethyl group. | Contributes to the overall polarity and hydrogen bonding capability. |
The solvation of this compound is a critical aspect that influences its reactivity and physical behavior. The dual nature of the molecule, with both polar (ether and thioether groups) and nonpolar (butyl chain) regions, suggests that its solvation will be highly dependent on the properties of the solvent.
In polar protic solvents , such as water or alcohols, the dominant interactions would involve hydrogen bonding between the solvent's hydroxyl groups and the oxygen atom of the ethoxy group. The sulfur atom could also participate in weaker hydrogen bonding.
In polar aprotic solvents , like dimethyl sulfoxide (DMSO) or acetonitrile (B52724), dipole-dipole interactions would be the primary mode of solvation, with the solvent dipoles aligning with the polar C-S-C and C-O-C linkages of the solute.
In nonpolar solvents , such as hexane (B92381) or toluene, the solvation process is driven by weaker van der Waals forces, primarily London dispersion forces, between the solvent molecules and the nonpolar butyl chain of this compound.
Computational studies, often employing methods like Density Functional Theory (DFT) with implicit or explicit solvent models, can quantify these interactions. For instance, the Solvation Model based on Density (SMD) is a popular implicit model that can predict the free energy of solvation in various solvents, providing insights into the compound's solubility and partitioning behavior. Explicit solvent models, used in molecular dynamics (MD) simulations, can provide a more detailed, dynamic picture of the solvation shell around the molecule, revealing the specific arrangement and orientation of solvent molecules.
Predictive Modeling for Chemical Reactivity
Predictive modeling in computational chemistry aims to forecast the likely sites of reaction and the energetic barriers associated with chemical transformations. For this compound, this involves identifying the most reactive centers within the molecule and predicting its behavior in various chemical reactions.
The primary reactive sites in this compound are the lone pairs of electrons on the sulfur and oxygen atoms, making them susceptible to electrophilic attack. The C-H bonds, particularly those adjacent to the heteroatoms, could also be sites for radical abstraction.
Table 2: Potential Reactive Sites in this compound
| Reactive Site | Type of Reactivity | Potential Reactions |
| Sulfur Atom | Nucleophilic | Oxidation (to sulfoxide, sulfone), Alkylation, Metal coordination |
| Oxygen Atom | Nucleophilic | Protonation, Lewis acid coordination |
| α-Carbons | Susceptible to deprotonation | Formation of carbanions, subsequent reactions |
Quantum mechanical calculations are instrumental in predicting chemical reactivity. Methods like DFT can be used to calculate various molecular properties that serve as reactivity descriptors. For example, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively. For this compound, the HOMO is likely to be localized on the sulfur atom, confirming its nucleophilic character.
Furthermore, the calculation of electrostatic potential (ESP) maps provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically around the oxygen and sulfur atoms) indicate nucleophilic centers, while regions of positive potential suggest electrophilic sites.
The prediction of reaction mechanisms and kinetics can be achieved by locating transition states and calculating activation energies. For instance, in the oxidation of the sulfur atom, computational models can be used to compare the energy barriers for the formation of the corresponding sulfoxide and sulfone, thereby predicting the likely product under specific reaction conditions. These calculations can also assess the influence of different catalysts or reaction media on the reaction pathway.
By combining these computational approaches, a comprehensive theoretical model of the chemical reactivity of this compound can be constructed, guiding experimental efforts and providing a deeper understanding of its chemical behavior.
Environmental Fate and Degradation Pathways
Environmental Distribution and Partitioning Behavior
Volatilization from Aqueous and Soil Phases
For instance, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/s, with a wind velocity of 3 m/s) and a model lake (1 meter deep, flowing at 0.05 m/s, with a wind velocity of 0.5 m/s) can be estimated. These models suggest that volatilization is a significant, though not instantaneous, removal mechanism from aquatic systems. Similarly, volatilization from moist soil surfaces is also anticipated to occur, driven by the compound's Henry's Law constant.
Table 1: Estimated Volatilization Half-life of 1-(Butylsulfanyl)-2-ethoxyethane (Note: Data is based on predictive modeling for compounds with similar structural features and physicochemical properties and should be considered as indicative.)
| Environmental Compartment | Estimated Half-life |
|---|---|
| River | 5.8 hours |
| Lake | 128 hours |
Adsorption and Desorption in Soil and Sediment Matrices
The tendency of this compound to adsorb to soil and sediment particles influences its mobility and bioavailability. This behavior is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.com A higher Koc value indicates a greater propensity for the chemical to bind to organic matter in soil and sediment, reducing its movement into groundwater. chemsafetypro.comecetoc.org The estimation of Koc is often based on the octanol-water partition coefficient (Kow), a measure of a chemical's hydrophobicity. chemsafetypro.comepa.gov For this compound, the predicted Koc value suggests a moderate potential for adsorption. chemsafetypro.com This implies that while some portion of the compound will be retained in the soil and sediment, a fraction will remain in the aqueous phase and be available for transport. The process of adsorption is reversible, and desorption can lead to the slow release of the compound back into the pore water.
Table 2: Estimated Soil Adsorption and Partitioning Coefficients for this compound (Note: Data is based on predictive modeling for compounds with similar structural features and physicochemical properties and should be considered as indicative.)
| Parameter | Estimated Value | Interpretation |
|---|---|---|
| Log Koc | 2.65 | Moderate adsorption potential |
| Koc | 447 L/kg | Moderate mobility in soil |
Transport in Water and Air Compartments
Once released into the environment, this compound can be transported within and between water and air compartments. In aquatic systems, its transport is governed by water currents and the extent of its partitioning to suspended sediments. researchgate.net Compounds with moderate Koc values, like the one predicted for this compound, will be transported both in the dissolved phase and adsorbed to particulate matter.
In the atmosphere, the compound is expected to exist primarily in the vapor phase due to its predicted vapor pressure. ethz.ch Its transport in the air is dictated by wind patterns and atmospheric conditions. mdpi.com The potential for long-range atmospheric transport depends on its persistence in the atmosphere, which is determined by its degradation rate. mdpi.com
Abiotic Degradation Processes
Abiotic degradation, which includes processes like hydrolysis and photodegradation, plays a significant role in the ultimate breakdown of this compound in the environment.
Hydrolysis Kinetics and Mechanisms
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. Thioethers, while generally more resistant to hydrolysis than their ester counterparts, can undergo this process, particularly under acidic or basic conditions. wikipedia.org The structure of this compound contains an ether linkage in addition to the thioether bond. Ether linkages are generally stable to hydrolysis but can be cleaved under strong acidic conditions. wikipedia.orgmasterorganicchemistry.com The rate of hydrolysis for this compound is predicted to be slow at neutral pH. regulations.govepisuite.dev However, the presence of acidic or basic conditions in certain environmental micro-sites could potentially accelerate this degradation pathway. The mechanism would likely involve the protonation of the sulfur or oxygen atom, followed by nucleophilic attack by water. wikipedia.orgrsc.org
Table 3: Estimated Hydrolysis Half-life of this compound (Note: Data is based on predictive modeling for compounds with similar structural features and physicochemical properties and should be considered as indicative. The HYDROWIN™ model in EPI Suite does not estimate hydrolysis for this specific chemical class, indicating it is expected to be a slow process.)
| pH Condition | Estimated Half-life |
|---|---|
| pH 7 (Neutral) | Very slow / Not significant |
| pH 4 (Acidic) | Potentially faster than neutral, but still slow |
| pH 9 (Basic) | Potentially faster than neutral, but still slow |
Oxidation by Environmental Oxidants (e.g., Hydroxyl Radicals)
In the environment, abiotic degradation processes play a key role in the transformation of organic compounds. One of the most important of these processes is oxidation by hydroxyl radicals (•OH), which are highly reactive species present in the atmosphere and aquatic environments. ca.gov
The reaction of hydroxyl radicals with thioethers typically proceeds via two main mechanisms: hydrogen abstraction from the alkyl chains or addition to the sulfur atom. researchgate.netnih.gov The addition of the hydroxyl radical to the sulfur atom is often the more favorable pathway, leading to the formation of a sulfur-centered radical adduct. acs.org In the presence of molecular oxygen, this adduct can be further oxidized to form a sulfoxide (B87167). acs.orgacs.org This process represents a one-electron oxidation of the sulfur atom. researchgate.netnih.gov
Therefore, it is anticipated that the primary abiotic degradation pathway for this compound initiated by hydroxyl radicals would involve the oxidation of the sulfur atom to form 1-(butylsulfinyl)-2-ethoxyethane. Further oxidation to the corresponding sulfone, 1-(butylsulfonyl)-2-ethoxyethane, may also occur. masterorganicchemistry.com
| Reactant | Oxidant | Primary Product (Inferred) |
| This compound | Hydroxyl Radical (•OH) | 1-(Butylsulfinyl)-2-ethoxyethane |
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms, is a critical process for the removal of organic chemicals from soil and water systems. The biodegradability of this compound will be influenced by the susceptibility of both its thioether and glycol ether components to microbial attack.
Microbial Degradation in Soil and Water Systems
Studies on analogous compounds indicate that both thioethers and glycol ethers are susceptible to microbial degradation. nih.govnih.govlyondellbasell.comresearchgate.net Bacteria capable of utilizing aliphatic sulfides as a source of carbon or sulfur have been isolated from various environments. nih.gov Similarly, numerous bacteria, including species of Pseudomonas and Rhodococcus, have been shown to degrade glycol ethers. nih.govidsi.md
The biodegradation of thioethers can occur through several pathways. Some microorganisms can oxidize the sulfur atom, similar to the abiotic process, while others can cleave the carbon-sulfur bond, allowing them to utilize the alkyl chains as a carbon source. nih.gov For glycol ethers, bacteria typically initiate degradation by oxidizing the terminal alcohol group (if present) or by cleaving the ether linkage. nih.gov Given the dual nature of this compound, it is plausible that a consortium of microorganisms, or a single versatile strain, would be required for its complete mineralization.
| Compound Class | Degrading Microorganisms (Examples) | Environmental Compartment |
| Thioethers | Pseudomonas sp., Rhodococcus sp. | Soil, Water |
| Glycol Ethers | Pseudomonas sp., Xanthobacter autotrophicus | Soil, Activated Sludge |
Identification and Characterization of Biodegradation Products
Direct experimental data on the biodegradation products of this compound is not available. However, based on the degradation pathways of similar compounds, several potential metabolites can be inferred.
The microbial oxidation of the thioether moiety would likely lead to the formation of 1-(butylsulfinyl)-2-ethoxyethane and subsequently 1-(butylsulfonyl)-2-ethoxyethane. nih.gov Cleavage of the C-S bond could result in the formation of butanethiol and 2-ethoxyethanol (B86334). 2-Ethoxyethanol, being a glycol ether, is known to be biodegradable, likely forming ethoxyacetic acid. nih.gov Butanethiol would be further metabolized, potentially through oxidation of the thiol group.
| Parent Compound | Potential Biodegradation Product | Metabolic Pathway |
| This compound | 1-(Butylsulfinyl)-2-ethoxyethane | Sulfur Oxidation |
| This compound | Butanethiol | C-S Bond Cleavage |
| This compound | 2-Ethoxyethanol | C-S Bond Cleavage |
| 2-Ethoxyethanol | Ethoxyacetic Acid | Oxidation |
Enzyme-Mediated Transformation Pathways
The biodegradation of this compound is facilitated by specific enzymes produced by microorganisms. While the precise enzymes involved in the degradation of this specific compound have not been identified, the enzymatic transformation of thioethers and glycol ethers has been studied.
For thioethers, monooxygenases are often implicated in the oxidation of the sulfur atom to a sulfoxide. nih.gov The cleavage of the carbon-sulfur bond can be catalyzed by specific C-S lyases.
The enzymatic degradation of glycol ethers often involves alcohol dehydrogenases and aldehyde dehydrogenases, which sequentially oxidize the terminal alcohol group to a carboxylic acid. nih.gov Ether-cleaving enzymes, such as O-demethylases, are also crucial for breaking the ether bond, although the specific enzymes acting on an ethoxy group attached to a sulfur-containing alkyl chain are not well-characterized. It is plausible that a combination of these enzymatic activities would be required for the complete breakdown of this compound.
| Compound Class | Enzyme Type (Example) | Reaction Catalyzed |
| Thioethers | Monooxygenase | Sulfur Oxidation (S -> S=O) |
| Thioethers | C-S Lyase | Carbon-Sulfur Bond Cleavage |
| Glycol Ethers | Alcohol Dehydrogenase | Alcohol Oxidation (-CH2OH -> -CHO) |
| Glycol Ethers | Aldehyde Dehydrogenase | Aldehyde Oxidation (-CHO -> -COOH) |
| Glycol Ethers | Ether-cleaving enzymes | Ether Bond Cleavage |
Industrial and Niche Applications Excluding Biological
Role as a Chemical Intermediate in Complex Organic Synthesis
The structure of 1-(Butylsulfanyl)-2-ethoxyethane, featuring both a thioether and an ether linkage, makes it a potentially valuable intermediate in multi-step organic syntheses. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone, introducing new functional groups that can be used for further chemical transformations.
Although specific industrial-scale syntheses using this compound as a key intermediate are not prominently reported in publicly available literature, its analogous structures are employed in the synthesis of more complex molecules. For instance, thioethers are crucial in the preparation of certain pharmaceuticals and agrochemicals. The ethoxy group in this compound can influence solubility and reactivity, potentially offering advantages in specific synthetic pathways.
While direct synthetic protocols for this specific compound are not extensively detailed, analogous organosulfur compounds are often synthesized via thioetherification, which involves the reaction of a thiol, such as butanethiol, with an ethoxyethyl halide in a basic medium. vulcanchem.com
Applications in Polymer Chemistry (e.g., as a monomer or additive)
In the realm of polymer chemistry, this compound could theoretically be used as a chain transfer agent in radical polymerizations. The sulfur atom can participate in reversible addition-fragmentation chain transfer (RAFT) polymerization, a controlled polymerization technique. However, there is currently no specific research that documents the use of this compound for this purpose.
As an additive, its properties as a plasticizer or a stabilizer for certain polymers could be explored. The combination of the flexible butyl group and the polar ether linkage might impart desired mechanical properties or improve the thermal stability of a polymer matrix. Further research would be required to validate these potential applications.
Utilization as a Solvent or Co-Solvent in Specific Chemical Processes
The molecular structure of this compound, which combines both polar (ether) and non-polar (butyl and ethyl groups) characteristics, suggests its potential as a specialty solvent. It could be particularly useful for reactions involving reactants with differing polarities.
Its relatively high boiling point, which can be inferred from its molecular weight of 162.30 g/mol , would make it suitable for reactions requiring elevated temperatures. nih.gov While not as common as other glycol ethers like 2-ethoxyethanol (B86334), which is widely used as a solvent for various applications including nitrocellulose, dyes, and resins, this compound could serve a similar role in more specialized systems where the presence of a sulfur atom is either beneficial or not detrimental to the chemical process. sigmaaldrich.com
Contribution to Analytical Chemistry as a Reference Standard
In analytical chemistry, pure compounds are essential for the calibration of instruments and the validation of analytical methods. This compound can serve as a reference standard for techniques such as gas chromatography (GC) and mass spectrometry (MS).
Its unique retention time in a GC column and its specific fragmentation pattern in an MS detector would allow for its unambiguous identification and quantification in complex mixtures. For example, its presence has been identified via GC-MS analysis in the stem bark of Sterculia oblonga, where it was found to be a minor constituent. vulcanchem.com This discovery underscores its potential use as a marker compound in natural product analysis. The availability of analytical standards for related compounds like 2-ethoxyethanol and 1,2-Bis(2-methoxyethoxy)ethane highlights the importance of such pure substances for quality control and research. sigmaaldrich.comcrmlabstandard.comcrmlabstandard.com
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding on 1-(Butylsulfanyl)-2-ethoxyethane
This compound, a thioether, is a subject of limited but emerging academic interest. Its molecular structure consists of a butyl group and an ethoxyethyl group linked by a sulfur atom. The IUPAC name for this compound is 1-(2-ethoxyethylsulfanyl)butane. nih.govnih.gov The current body of knowledge is primarily centered on its identification as a natural product and its characterization through computational and spectroscopic methods.
Recent research has led to the discovery of this compound in the stem bark of Sterculia oblonga, where it constitutes 2% of the total extract. vulcanchem.com This finding is significant as it represents the first known natural source of this compound, suggesting a potential biosynthetic pathway in this plant species.
While specific, experimentally verified physicochemical properties are not extensively documented in publicly accessible literature, computational data from sources such as PubChem provide theoretical values for key descriptors.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈OS | nih.govnih.gov |
| Molecular Weight | 162.30 g/mol | nih.gov |
| XLogP3 | 2.3 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 7 | nih.gov |
| Exact Mass | 162.10783637 g/mol | nih.gov |
| Topological Polar Surface Area | 34.5 Ų | nih.gov |
The synthesis of this compound is not explicitly described in current academic or patent literature. However, based on established principles of organic chemistry, the most probable synthetic route would be a thioetherification reaction. This would likely involve the nucleophilic substitution of a suitable leaving group on an ethoxyethyl derivative by butanethiolate, generated from butanethiol and a base.
Identification of Critical Research Gaps and Unexplored Areas
The current understanding of this compound is marked by several significant research gaps:
Lack of Experimental Data: There is a notable absence of experimentally determined physicochemical properties such as boiling point, melting point, density, and refractive index. The existing data is primarily computational.
Undocumented Synthesis: No specific, optimized, and documented synthetic protocol for this compound has been published. The plausible synthetic routes remain theoretical.
Limited Spectroscopic Analysis: While the existence of its spectra is known, a detailed public analysis of its NMR and IR data, including peak assignments and structural correlations, is unavailable.
Unknown Biosynthetic Pathway: The mechanism by which Sterculia oblonga produces this compound is entirely unknown.
Unexplored Chemical Reactivity: The chemical reactivity profile of this compound has not been investigated.
No Reported Applications: There are no known or patented applications for this specific thioether.
Prospective Avenues for Advanced Chemical Research
The identified research gaps point towards several promising avenues for future investigation:
Development of a Synthetic Protocol: A primary research objective should be the development and optimization of a high-yield synthetic route to produce this compound in the laboratory. This would enable further studies of its properties and potential applications.
Full Spectroscopic Characterization: A comprehensive spectroscopic analysis, including 1H NMR, 13C NMR, IR, and mass spectrometry, should be conducted and the data made publicly available. This would provide a definitive structural confirmation and a valuable reference for future studies.
Experimental Determination of Physicochemical Properties: The fundamental physical properties of the synthesized compound should be experimentally measured to provide a reliable dataset for this molecule.
Investigation of the Biosynthetic Pathway: Elucidating the enzymatic processes leading to the formation of this compound in Sterculia oblonga would be a significant contribution to the field of natural product biosynthesis.
Exploration of Chemical Reactivity: A systematic study of the reactivity of the thioether and ether functionalities within the molecule could reveal interesting chemical properties and potential for derivatization.
Broader Implications for Organosulfur and Ether Chemistry
The study of this compound, while focused on a single compound, has broader implications for the fields of organosulfur and ether chemistry:
Expansion of the Natural Product Landscape: Its discovery as a natural product expands the known diversity of naturally occurring organosulfur compounds and highlights the potential for finding other novel thioethers in nature.
Model System for Bifunctional Compounds: As a molecule containing both a thioether and an ether linkage, it can serve as a simple model system for studying the interplay and relative reactivity of these two important functional groups within the same molecule.
Potential for Novel Applications: Thioethers are known to have applications in various fields, including as flavoring agents and in the development of pro-fragrances. nih.govgoogle.comresearchgate.netgoogle.com Research into the sensory properties of this compound could uncover new applications in these areas. The presence of both sulfur and oxygen atoms could lead to unique complexation properties with metals, which might be explored for applications in materials science or catalysis.
Q & A
Q. What are the optimal synthetic routes for 1-(butylsulfanyl)-2-ethoxyethane, and how can purity be ensured?
The compound is typically synthesized via nucleophilic substitution or thiol-etherification. A validated approach involves reacting 2-ethoxyethyl bromide with butanethiol in the presence of a base (e.g., KOH) under reflux conditions. Post-reaction, purification via column chromatography (ethyl acetate/hexane) achieves >95% purity . Purity validation requires GC-MS or HPLC with UV detection, calibrated against certified reference materials (e.g., CATO standards for analogous ether-sulfanyl compounds) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR identify the ethoxy and butylsulfanyl groups. The ethoxy methyl protons resonate at δ ~1.2 ppm (triplet), while sulfanyl protons appear upfield due to electron withdrawal.
- EI-MS : Molecular ion peaks (e.g., m/z = 178 for C₈H₁₈OS) confirm the molecular formula. Fragmentation patterns distinguish between structural isomers .
- FT-IR : Strong absorbance at ~1050 cm⁻¹ (C-O-C) and ~650 cm⁻¹ (C-S) confirms functional groups.
Q. How do the reactivity and stability of the butylsulfanyl group influence experimental design?
The butylsulfanyl group is prone to oxidation (e.g., forming sulfoxides/sulfones under acidic or peroxide conditions). Stability tests under varying pH, temperature, and light exposure are critical for storage and reaction planning. Reductive environments (e.g., using NaBH₄) may preserve the thioether moiety during derivatization .
Advanced Research Questions
Q. What advanced analytical methods detect this compound in environmental matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for trace analysis in water or soil. Method validation requires spiked recovery experiments (70–130% recovery) and isotope dilution for quantification. EPA Method 1633, optimized for sulfonated ethers, can be adapted by modifying chromatographic gradients and using PFAS-specific columns (e.g., C18 with polar endcapping) .
Q. How can conflicting solubility data from different sources be resolved?
Discrepancies in solubility (e.g., in water vs. organic solvents) often arise from impurities or measurement conditions. Systematic validation via saturation shake-flask experiments at controlled temperatures (20–25°C) and LC-MS purity checks are recommended. Cross-referencing with structurally similar compounds (e.g., 1-(2-chloroethoxy)-2-ethoxyethane) provides additional validation .
Q. What are the potential degradation pathways of this compound under environmental conditions?
- Hydrolysis : The ethoxy chain may hydrolyze in acidic/basic conditions, forming ethylene glycol derivatives.
- Oxidation : Atmospheric ozone or microbial action can oxidize the sulfanyl group to sulfonic acid derivatives.
- Photolysis : UV exposure may cleave C-S bonds, generating ethoxy radicals and butyl disulfides. Degradation studies require GC-MS/MS or high-resolution mass spectrometry (HRMS) to identify transient intermediates .
Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?
Density Functional Theory (DFT) calculates electron distribution at the sulfur and oxygen atoms, predicting nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzymes like cytochrome P450, guiding toxicity or catalytic studies. Experimental validation via kinetic assays (e.g., Michaelis-Menten plots) is essential .
Methodological Notes
- Synthesis Optimization : Reflux time and solvent polarity significantly impact yield. Ethanol/water mixtures (1:1) enhance thiol solubility, reducing side reactions .
- Environmental Sampling : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges minimizes matrix interference in water samples .
- Data Reproducibility : Cross-lab validation using standardized protocols (e.g., ASTM D8421 for PFAS) ensures reliability, especially for regulatory submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
